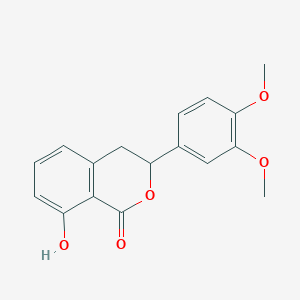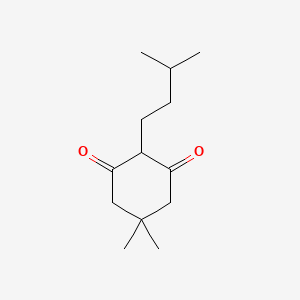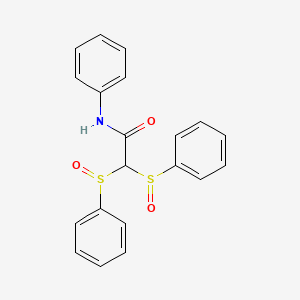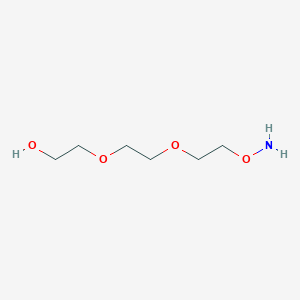![molecular formula C20H10ClF2N3O3 B14084911 (5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-nitrophenyl)methanone](/img/structure/B14084911.png)
(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-nitrophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-nitrophenyl)methanone is a complex organic molecule that features a pyrrolopyridine core substituted with a chlorophenyl group and a difluoronitrophenyl methanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-nitrophenyl)methanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminopyridine derivative.
Introduction of the Chlorophenyl Group: This step may involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a chlorophenylboronic acid.
Attachment of the Difluoronitrophenyl Methanone Moiety: This can be accomplished through a Friedel-Crafts acylation reaction using 2,6-difluoro-3-nitrobenzoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-nitrophenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its structural complexity.
Medicine
Potential applications in medicinal chemistry include the development of new pharmaceuticals targeting specific enzymes or receptors. The compound’s structure suggests it may have activity against certain diseases.
Industry
In the materials science industry, the compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which (5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-nitrophenyl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access.
類似化合物との比較
Similar Compounds
(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-nitrophenyl)methanone: shares similarities with other pyrrolopyridine derivatives and nitrophenyl methanone compounds.
(5-(4-bromophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-nitrophenyl)methanone: Similar structure with a bromine atom instead of chlorine.
(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-4-nitrophenyl)methanone: Similar structure with a different position of the nitro group.
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which may confer unique biological activity and chemical reactivity compared to its analogs.
特性
分子式 |
C20H10ClF2N3O3 |
|---|---|
分子量 |
413.8 g/mol |
IUPAC名 |
[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-(2,6-difluoro-3-nitrophenyl)methanone |
InChI |
InChI=1S/C20H10ClF2N3O3/c21-12-3-1-10(2-4-12)11-7-13-14(9-25-20(13)24-8-11)19(27)17-15(22)5-6-16(18(17)23)26(28)29/h1-9H,(H,24,25) |
InChIキー |
KBYGDCVTBMSZMR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC3=C(NC=C3C(=O)C4=C(C=CC(=C4F)[N+](=O)[O-])F)N=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Azoniabicyclo[2.2.2]octane, 3-(4-chlorophenyl)-3-hydroxy-1-methyl-](/img/structure/B14084829.png)
![Bicyclo[1.1.0]butane, 1-bromo-](/img/structure/B14084832.png)
![3,7,9-trimethyl-1-{2-[(4-phenoxyphenyl)amino]ethyl}-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14084834.png)

![7-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B14084849.png)

![[2,4'-Bipyridin]-4-ylboronic acid](/img/structure/B14084853.png)
![N-[(4-bromo-3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084859.png)

![Trimethyl[4-(trifluoromethyl)phenyl]germane](/img/structure/B14084875.png)


![(S)-5-Isopropyl-2-phenyl-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium](/img/structure/B14084893.png)
